[1,1'-Biphenyl]-4,4'-dicarboxylic acid
Overview
Description
“[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is an organic compound that is a derivative of biphenyl . It contains two carboxylic acid functional groups attached to the 4 and 4’ positions of the biphenyl molecule .
Synthesis Analysis
Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange . This process involves the reaction of the biphenyl-4,4’-dicarboxylic acid with other reagents to form the desired product .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is based on the biphenyl core, which consists of two connected phenyl rings . The carboxylic acid functional groups are attached to the 4 and 4’ positions of the biphenyl molecule .
Chemical Reactions Analysis
The chemical reactions involving “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” are likely to be influenced by the presence of the carboxylic acid functional groups. These groups are known to participate in a variety of reactions, including acid-base reactions and reactions with metals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” would be influenced by its molecular structure. The presence of the carboxylic acid groups could impact its solubility, acidity, and reactivity .
Scientific Research Applications
Application in Supercapacitors
Specific Scientific Field
Summary of the Application
- Biphenyl-4,4’-dicarboxylic acid is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors .
Methods of Application
- A facile one-step hydrothermal method is used to synthesize the MOFs . The pore size of the Ni-BPDC-MOF nanostructure is tuned through different synthesization temperatures .
Results or Outcomes
- The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm . A high specific capacitance of 488 F·g⁻¹ has been obtained at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte . The electrode shows reliable cycling stability, with 85% retention after 2000 cycles .
Application in Click Chemistry
Specific Scientific Field
Summary of the Application
- Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange .
Methods of Application
- Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
Results or Outcomes
- 1H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products . Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .
Application in Synthesis of Linear Long Chain Polymer
Specific Scientific Field
Summary of the Application
- 4,4’-Dimethylbiphenyl is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .
Methods of Application
Results or Outcomes
Application in Lanthanide Biphenyl-4,4’-dicarboxylates
Specific Scientific Field
Summary of the Application
- Biphenyl-4,4’-dicarboxylic acid is used to construct lanthanide biphenyl-4,4’-dicarboxylates (bpdc) series of the general formulae Ln2(bpdc)3 nH2O, where Ln = lanthanides from La(III) to Lu(III); bpdc = C12H5(COO)2 2-; n = 4, 5 or 6 .
Methods of Application
- The lanthanide biphenyl-4,4’-dicarboxylates have been obtained by the conventional precipitation method .
Results or Outcomes
- The synthesized compounds are polycrystalline and insoluble in water. They crystallize in the low symmetry crystal systems, like monoclinic and triclinic . Heating in the air atmosphere resulted in the multi-steps decomposition process, namely endothermic dehydration and strong exothermic decomposition processes .
Application in Synthesis of Cycloparaphenylenes
Specific Scientific Field
Summary of the Application
- Biphenyl-4,4’-diboronic acid, which can be derived from Biphenyl-4,4’-dicarboxylic acid, is used in the preparation of cycloparaphenylenes through Suzuki coupling .
Methods of Application
Results or Outcomes
Application in Biomedical Applications
Specific Scientific Field
Summary of the Application
- Biphenyl-4,4’-dicarboxylic acid is used as a building block in biomedical applications for the synthesis of various pharmaceutical compounds and materials with biological activity .
Methods of Application
Results or Outcomes
Application in Synthesis of Copper (II) Complexes
Specific Scientific Field
Summary of the Application
- The newly synthesized biphenyldicarboxylic acid Schiff base and its complexes with Cu (II) were synthesized .
Methods of Application
- The reaction of the ligand and copper (II) acetate in different solvents resulted in the formation of two solvatomorphic complexes, one with MeOH, and the other with DMF molecules, in the crystal lattice .
Results or Outcomes
- The differences in the results of the thermal analysis could be explained by the different polarities of the solvents present . SC-XRD analysis revealed that the ligand is coordinated as a dianion, in a pentadentate manner .
Application in Quantum Tools for IR Spectra Interpretation
Specific Scientific Field
Summary of the Application
Methods of Application
Results or Outcomes
Application in Life Science Research
Specific Scientific Field
Summary of the Application
- Biphenyl-4,4’-dicarboxylic acid can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Methods of Application
Results or Outcomes
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-carboxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFBGHQPUXOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061140 | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Coarse white powder; [3M MSDS] | |
Record name | 4,4'-Biphenyldicarboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19962 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
[1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
CAS RN |
787-70-2, 84787-70-2 | |
Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=787-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 787-70-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sandalwood, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4′-Biphenyldicarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8ABY24N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.